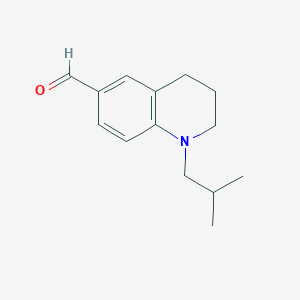

![molecular formula C16H15BrO3S B2775383 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid CAS No. 1266378-20-4](/img/structure/B2775383.png)

4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Chemical Reactions Analysis

The chemical reactions involving “4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid” or similar compounds typically involve reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen

Antioxidant and Enzyme Inhibition Activities

A study by Öztaşkın et al. (2017) synthesized novel bromophenols, including derivatives similar to 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, demonstrating powerful antioxidant activities and inhibition against metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II (hCA I and II). These findings suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzyme dysregulation Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017.

Environmental Remediation

Das, Wankhade, and Kumar (2021) reported on the use of molecularly imprinted polymers (MIPs) synthesized using ionic liquids for removing emerging contaminants from the environment. Although their study focuses on 4-Hydroxy benzoic acid, the methodological approach could be adapted for compounds like 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, offering a strategy for mitigating its environmental impact Das, Wankhade, & Kumar, 2021.

Toxicity Assessment

Gorokhova, Mikhailova, Ulanova, and Yadykina (2020) conducted toxicity studies on derivatives of benzoic acid, providing insights into their toxic properties through intragastric intake experiments. This research could be foundational for understanding the safety profile of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid and similar compounds Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020.

Synthesis and Characterization

Several studies focus on the synthesis, characterization, and potential applications of bromobenzoic acid derivatives. For instance, research on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid by Yu-chuan (2012) explores methodologies that could be relevant for synthesizing and understanding the properties of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid Yu-chuan, 2012.

Pharmaceutical Applications

Akbaba et al. (2013) synthesized and characterized novel bromophenol derivatives, evaluating their inhibitory potency against carbonic anhydrase enzymes. This study highlights the potential pharmaceutical applications of bromophenol derivatives, including those similar to 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, in treating conditions associated with dysregulated carbonic anhydrase activity Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013.

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .

Mode of Action

It can be inferred from the structure that the compound might undergo electrophilic aromatic substitution reactions . The bromine atom attached to the benzyl group can act as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate .

Biochemical Pathways

The compound, being a derivative of benzoic acid, might be involved in similar biochemical pathways. Benzoic acid derivatives are known to undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted . .

Pharmacokinetics

Benzoic acid derivatives are generally known to be metabolized in the liver and excreted as hippuric acid .

Result of Action

Based on its structural similarity to benzoic acid, it can be hypothesized that it might exhibit similar biological effects, such as antimicrobial activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the temperature .

Eigenschaften

IUPAC Name |

4-[2-[(4-bromophenyl)methylsulfanyl]ethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3S/c17-14-5-1-12(2-6-14)11-21-10-9-20-15-7-3-13(4-8-15)16(18)19/h1-8H,9-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVTVUYXLQVSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCOC2=CC=C(C=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)

![1-[2-amino-4-(4-chlorophenyl)-5-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B2775315.png)

![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)